molecular formula C10H12BrN B3089984 3-(2-Bromophenyl)pyrrolidine CAS No. 1203686-38-7

3-(2-Bromophenyl)pyrrolidine

Cat. No. B3089984
CAS RN: 1203686-38-7
M. Wt: 226.11 g/mol
InChI Key: UDPMAKWIVUVLMO-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12BrN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle . The compound contains a bromophenyl group attached to the pyrrolidine ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, often involves N-heterocyclization of primary amines with diols . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also a common approach .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring attached to a bromophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, can undergo various chemical reactions. These include C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols in selective C(sp3)-C(sp2) cross-couplings .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.12 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Molecular Structure and Crystal Properties

  • Molecular Conformation : The compound exhibits unique conformational properties. For instance, in a related compound, the pyrrolidine ring adopts an envelope conformation, and the bromophenyl group is oriented at an angle with respect to the naphthalene ring system. This structural arrangement influences the crystal packing and molecular interactions, such as hydrogen bonding and π–π interactions (Nirmala et al., 2009).

Hydrogen Bonding Patterns

  • Hydrogen Bonding : Compounds like 3-(2-Bromophenyl)pyrrolidine demonstrate interesting hydrogen bonding patterns. Enaminones derivatives, for example, display bifurcated intra- and intermolecular hydrogen bonding. Such characteristics are critical in understanding the compound's crystal structure and potential interactions with other molecules (Balderson et al., 2007).

Synthesis and Molecular Docking

  • Asymmetric Synthesis : Enantiomerically pure pyrrolidine derivatives, like those related to this compound, have been synthesized with high enantiomeric excess. These compounds have potential applications in antithrombin activities, as revealed by molecular docking studies (Ayan et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While the specific future directions for 3-(2-Bromophenyl)pyrrolidine are not mentioned in the retrieved papers, pyrrolidine derivatives are a versatile scaffold for designing and developing novel biologically active compounds . They continue to be utilized as intermediates in drug research and development studies . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance .

properties

IUPAC Name

3-(2-bromophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPMAKWIVUVLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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